
(3-クロロ-5-(メチルカルバモイル)フェニル)ボロン酸
説明
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BClNO3 and its molecular weight is 213.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高速液体クロマトグラフィー (HPLC) におけるキラル固定相
(3-クロロ-5-(メチルカルバモイル)フェニル)ボロン酸を用いて、新規なβ-シクロデキストリン結合キラル固定相 (CSP) が合成されました。この CSP は、広範囲のキラル医薬品化合物の芳香族位置異性体およびエナンチオマーに対して優れた分離選択性を示します。 電子求引性塩素と電子供与性メチル基の存在は、クロマトグラフィー分離におけるその有効性に寄与します .
センシングアプリケーション
N-メチル 3-ボロノ-5-クロロベンザミドなどの誘導体を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、センシングアプリケーションで使用されます。 これらの相互作用は、センシング材料の界面またはバルクサンプル内で、さまざまな均一アッセイと不均一検出方法を促進します .
生物学的ラベリングとタンパク質操作
この化合物は、ジオールと相互作用する能力により、生物学的ラベリング、タンパク質操作、および修飾にも使用できます。 これは、治療法の開発や生体分子の分離に特に役立ちます .
治療法の開発
ボロン酸とタンパク質や細胞との相互作用は、酵素阻害、シグナル伝達経路の干渉、細胞デリバリーシステムなど、成長分野であり、応用されています。 これらのアプリケーションは、新しい治療薬の開発に不可欠です .
グリコシル化分子の電気泳動
ボロン酸は、グリコシル化分子の電気泳動に使用されており、これは、糖尿病研究やその他のグリコシル化関連疾患に影響を与える、グリコシル化タンパク質や脂質の分析において重要な技術です .
制御放出システム
N-メチル 3-ボロノ-5-クロロベンザミドは、グルコースレベルに応答するポリマーの合成に使用でき、インスリンの制御放出を促進します。 このアプリケーションは、糖尿病管理と応答性薬物送達システムの設計に重要です .
ビアリルアミドの合成
この化合物は、ムスカリン性アセチルコリン受容体サブタイプM1アゴニスト活性を有するビアリルアミドの合成に関与しています。 このような化合物は、神経疾患の治療に潜在的な用途があります .
ボリン酸エステルの調製
この化合物を用いたボリン酸ピコリネートエステルの調製は、皮膚疾患に対する使用について検討されています。 このアプリケーションは、皮膚科学的治療におけるボロン酸誘導体の可能性を強調しています .
特性
IUPAC Name |
[3-chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSZKPRYZCKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656993 | |
| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-51-3 | |
| Record name | B-[3-Chloro-5-[(methylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


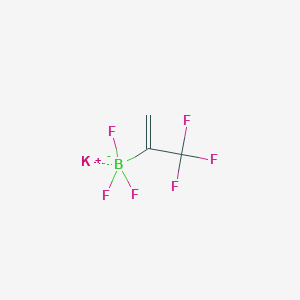
![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)
![Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin](/img/structure/B1461201.png)
![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)
![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)
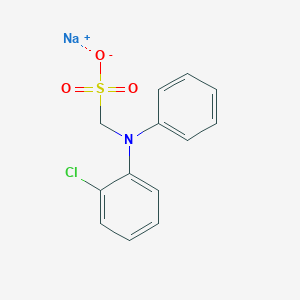



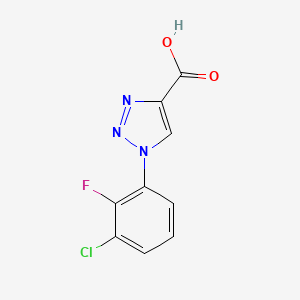
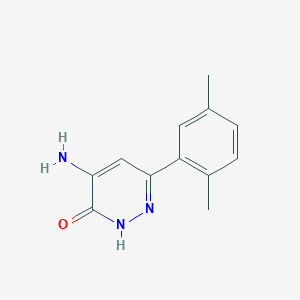
![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
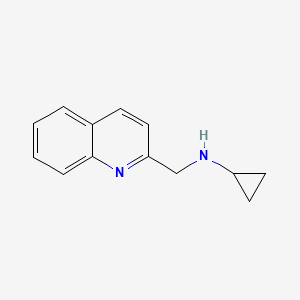
![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)
